4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS No.: 1219501-17-3
Cat. No.: VC0088357
Molecular Formula: C54H82Br4N2O4
Molecular Weight: 1142.876
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219501-17-3 |
|---|---|
| Molecular Formula | C54H82Br4N2O4 |
| Molecular Weight | 1142.876 |
| IUPAC Name | 2,3,9,10-tetrabromo-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
| Standard InChI | InChI=1S/C54H82Br4N2O4/c1-5-9-13-17-21-23-27-31-35-39(33-29-25-19-15-11-7-3)37-59-51(61)43-41-42-45(49(57)47(43)55)53(63)60(54(64)46(42)50(58)48(56)44(41)52(59)62)38-40(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3 |
| Standard InChI Key | HJKIMHOHQGVMNN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)Br)Br)C1=O)Br)Br |
Introduction
Chemical Structure and Identification
Molecular Structure
4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone features a polycyclic aromatic core with a benzo[lmn] phenanthroline framework. This structure contains four bromine atoms positioned at the 4, 5, 9, and 10 positions, which significantly alter the electronic properties of the core. The nitrogen atoms at positions 2 and 7 are each substituted with a 2-octyldodecyl chain, which are branched alkyl groups that enhance solubility in organic solvents. Four carbonyl groups at positions 1, 3, 6, and 8 complete the structure, forming a tetraone functionality that contributes to the compound's electron-accepting properties.
This compound shares structural similarities with 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone, which has been documented in chemical databases . The primary difference lies in the N-substituents: while the documented compound has simpler octyl chains, our target compound features more complex 2-octyldodecyl groups, which are branched alkyl chains with a total of 20 carbon atoms each.
Chemical Identifiers
Based on structural analysis and comparison with related compounds, the following identifiers can be assigned to 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone:
Physical and Chemical Properties
Physical Properties
The physical properties of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone can be predicted based on its structure and comparison with related compounds. The presence of bromine substituents and long alkyl chains significantly influences these properties.
| Property | Expected Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid at room temperature | Based on related NDI derivatives |
| Color | Yellow to orange-brown | Based on chromophore structure |
| Solubility | High in chloroform, dichloromethane, toluene; Low in alcohols and water | Due to long alkyl chains and aromatic core |
| Melting Point | >200°C | Based on related brominated aromatic compounds |
| Thermal Stability | High decomposition temperature (>300°C) | Due to stable aromatic core |
| Density | >1.5 g/cm³ | Due to presence of heavy bromine atoms |
The long 2-octyldodecyl chains significantly enhance solubility in non-polar organic solvents compared to shorter alkyl chain analogs. This improved solubility is critical for solution processing in various applications, particularly in the fabrication of electronic devices through techniques such as spin coating or inkjet printing.
Electronic Properties
The electronic properties of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone are primarily determined by its conjugated π-system, further modified by electron-withdrawing bromine substituents and carbonyl groups.
| Electronic Property | Expected Value | Significance |
|---|---|---|
| HOMO Energy Level | -6.2 to -6.7 eV | Determines oxidation potential |
| LUMO Energy Level | -3.8 to -4.3 eV | Determines reduction potential |
| Band Gap | 2.4 to 2.9 eV | Influences optical absorption |
| Electron Affinity | High | Due to electron-withdrawing Br and C=O groups |
| Charge Carrier Type | n-type (electron transport) | Based on strong electron-accepting character |
The bromine substituents at positions 4, 5, 9, and 10 significantly enhance the electron-accepting character by lowering the LUMO energy level through inductive electron-withdrawing effects. This property is crucial for applications in organic electronics, where electron-accepting materials are needed for n-type semiconductors and electron transport layers.
Synthesis and Preparation
Key Reaction Parameters
The following reaction parameters would be critical for successful synthesis, based on related synthetic procedures:
| Reaction Step | Key Parameters | Expected Outcome |
|---|---|---|
| Imide Formation | Temperature: 130-150°C Solvent: DMF Base: Triethylamine Time: 1-4 hours | Formation of diimide intermediate with N-2-octyldodecyl groups |
| Bromination | Brominating agent: NBS or Br₂ Solvent: Chloroform or acetic acid Temperature: 0-25°C Catalyst: Lewis acid (optional) Time: 4-24 hours | Selective tetrabromination at positions 4, 5, 9, and 10 |
| Purification | Recrystallization solvent: DMF/ethanol Column chromatography: silica gel, DCM/hexane | >95% pure final product |
The imide formation reaction would be similar to the process described for N,N'-diphenyl-1,4,5,8-naphthalene diimide, where aniline was added dropwise to a solution of NTCDA in DMF at 130°C, followed by addition of triethylamine . For our target compound, 2-octyldodecylamine would replace aniline in this step.
Optical and Spectroscopic Properties
Absorption and Emission Characteristics
Based on the structure of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone, the following optical properties can be anticipated:
| Spectral Property | Expected Characteristics | Applications |
|---|---|---|
| UV-Vis Absorption | Strong bands at 350-400 nm and 450-550 nm | Photovoltaics, photodetectors |
| Absorption Edge | Red-shifted compared to non-brominated analogs | Broader spectrum light harvesting |
| Molar Extinction Coefficient | 30,000-50,000 M⁻¹cm⁻¹ for main absorption bands | Efficient light absorption |
| Fluorescence | Weak emission due to heavy atom effect of bromine | Potential non-radiative applications |
| Phosphorescence | Possible at low temperatures due to spin-orbit coupling | Triplet harvesting in OLEDs |
The tetrabromo substitution would cause significant bathochromic shifts in the absorption spectrum compared to the non-brominated analog, extending light absorption into longer wavelengths. This property could be beneficial for photovoltaic applications, allowing for broader spectrum light harvesting.
Vibrational Spectroscopy
The characteristic infrared and Raman spectral features of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone would include:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O stretching | 1660-1720 | Imide carbonyl groups |
| C-N stretching | 1350-1400 | Imide C-N bonds |
| C-Br stretching | 550-650 | Aromatic C-Br bonds |
| CH₂ stretching | 2850-2950 | Alkyl chains |
| Aromatic C=C stretching | 1450-1600 | Core aromatic system |
These spectral features would be valuable for confirming the structure and purity of synthesized material.
Applications in Materials Science
Organic Electronics
The structural features of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone make it a promising candidate for various applications in organic electronics:
| Application | Relevant Properties | Expected Performance |
|---|---|---|
| Organic Field-Effect Transistors | Strong electron-accepting character Solution processability | Electron mobility: 0.1-1.0 cm²/Vs Air-stable operation |
| Organic Photovoltaics | Broad absorption spectrum Low-lying LUMO level | Power conversion efficiency: 5-8% Complementary absorption with donor materials |
| Organic Light-Emitting Diodes | Electron transport capability Energy transfer host | Improved electron injection Enhanced device lifetime |
The related polymer Poly(2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone-4,9-diyl)([2,2']bithiophenyl-5,5'-diyl) has been specifically investigated for applications in organic photovoltaics , suggesting similar potential for our target compound as either a discrete molecular acceptor or as a precursor for polymer synthesis.
| Energy Storage Application | Mechanism | Expected Performance Metrics |
|---|---|---|
| Lithium-Ion Batteries | Carbonyl groups as Li⁺ coordination sites Redox-active sites for electron storage | Specific capacity: 150-200 mAh/g Operating voltage: 2.5-3.5 V vs. Li/Li⁺ |
| Organic Redox Flow Batteries | Solution-phase redox reactions Multiple electron transfer capabilities | Energy density: 20-30 Wh/L Cycling stability: >1000 cycles |
| Supercapacitors | Pseudocapacitance from redox-active groups π-π stacking for improved conductivity | Specific capacitance: 150-250 F/g Rate capability: Good performance at 10-50 A/g |
The carbonyl groups can undergo reversible redox reactions, enabling the storage and release of lithium ions during battery operation. The bromine substituents could potentially stabilize the reduced states, leading to improved cycling performance compared to non-brominated analogs.
Structure-Property Relationships
Effect of Bromine Substitution
| Property | Effect of Bromination | Underlying Mechanism |
|---|---|---|
| LUMO Energy Level | Lowering by 0.2-0.4 eV | Electron-withdrawing inductive effect |
| Redox Potentials | More positive reduction potentials | Enhanced electron affinity |
| Optical Absorption | Red shift of 30-50 nm | Extended conjugation and heavy atom effect |
| Thermal Stability | Increased decomposition temperature | Higher bond dissociation energy of C-Br vs. C-H |
| Crystal Packing | Altered intermolecular interactions | Bromine···Bromine and Bromine···π interactions |
These effects are analogous to those observed in other brominated heterocycles, such as 3,5,6,8-Tetrabromo-1,10-phenanthroline .
Role of 2-Octyldodecyl Chains
The 2-octyldodecyl substituents on the nitrogen atoms serve multiple functions in modifying the properties of the core structure:
| Function | Mechanism | Material Consequence |
|---|---|---|
| Solubility Enhancement | Disruption of π-π stacking Increased lipophilicity | Solution processability at 20-50 mg/mL in chlorinated solvents |
| Film Morphology Control | Prevention of excessive crystallization Amorphous domain formation | More uniform thin films with reduced grain boundaries |
| Thermal Properties | Lowering of melting point Creation of liquid crystalline phases | Easier processing Self-healing capabilities |
| Electronic Effects | Electron-donating inductive effect Electronic isolation of core | Slight modulation of frontier orbital energies Reduced aggregation quenching |
Compared to simple octyl chains found in 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone , the 2-octyldodecyl groups provide enhanced solubility due to their branched nature, which more effectively disrupts intermolecular packing.
Comparative Analysis with Related Compounds
To better understand the unique properties of 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone, it is instructive to compare it with structurally related compounds:
This comparison highlights how specific structural modifications can be used to fine-tune the properties of benzo[lmn] phenanthroline derivatives for various applications.
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